9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Description
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a benzoxepin-derived amine with a chlorine substituent at the 9-position of the fused benzene ring.
Properties
IUPAC Name |
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8;/h1,3-4,9H,2,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVYMKIZWZFVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)Cl)OC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432678-03-9 | |
| Record name | 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoxepin precursor.
Chlorination: Introduction of the chlorine atom at the 9th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The amine group is introduced at the 5th position through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to handle the chlorination and amination steps.
Continuous Flow Systems: For more efficient and controlled synthesis, continuous flow systems can be employed, allowing for better temperature and reaction time control.
Purification: Industrial methods also include advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxepin derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or alkyl halides in polar solvents.
Major Products
- Substitution
Oxidation: Oxepin derivatives.
Reduction: Amine or alcohol derivatives.
Biological Activity
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride (CAS No. 1432678-03-9) is a novel compound within the benzoxepin class, characterized by its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 234.12 g/mol. The compound features a chlorine atom at the 9th position and an amine group at the 5th position of the benzoxepin structure, which significantly influences its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 234.12 g/mol |
| CAS Number | 1432678-03-9 |
Research indicates that compounds similar to 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin derivatives exhibit significant activity on the central nervous system (CNS). Specifically, studies have shown that these compounds can modulate neurotransmitter systems and exhibit anxiolytic and antidepressant-like effects in animal models .
CNS Activity
In pharmacological studies involving mice, compounds in the benzoxepin series demonstrated notable CNS activity. For instance:
- Anxiolytic Effects : Behavioral assays indicated that these compounds reduce anxiety-like behaviors in elevated plus-maze tests.
- Antidepressant Activity : The forced swim test showed a decrease in immobility time when treated with these benzoxepin derivatives.
Case Study 1: CNS Modulation
A study evaluated the effects of 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin derivatives on neurotransmitter levels in mouse models. Results indicated:
- Increased serotonin and norepinephrine levels in the prefrontal cortex.
- Enhanced locomotor activity suggesting stimulant properties.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial potential of benzoxepin derivatives against various bacterial strains. The findings revealed:
- Inhibition of Pathogens : The compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure of 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin plays a crucial role in its biological activity. The presence of the chlorine atom at position 9 has been linked to enhanced receptor binding affinity and selectivity towards specific neurotransmitter receptors.
Key Findings from SAR Studies
- Chlorine Substitution : The introduction of chlorine enhances lipophilicity and receptor affinity.
- Amine Group : Essential for biological activity; modifications to this group significantly alter efficacy.
- Conformational Flexibility : Variations in substituents affect the compound's ability to interact with target proteins.
Scientific Research Applications
Overview
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a synthetic compound belonging to the benzoxepin class, characterized by its unique molecular structure which includes a chlorine atom and an amine group. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities.
Pharmacological Activities
Research indicates that derivatives of benzoxepin, including this compound, exhibit significant activity on the central nervous system (CNS). Key pharmacological effects include:
- Anxiolytic Effects : Studies have shown that compounds in this class can reduce anxiety in animal models, suggesting potential use in treating anxiety disorders.
- Antidepressant-like Activity : Similar compounds have demonstrated effects comparable to traditional antidepressants, indicating a possible mechanism for mood regulation.
Synthesis Techniques
The synthesis of this compound typically involves:
- Chlorination : Introduction of the chlorine atom at the 9th position using agents like thionyl chloride.
- Amination : Nucleophilic substitution to introduce the amine group at the 5th position.
- Hydrochloride Formation : Conversion of the free amine into its hydrochloride salt.
These synthetic routes allow for the production of this compound in a laboratory setting for further research and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Hydrochloride
- Molecular Formula: C₁₀H₁₂FNO·HCl .
- Molecular Weight : 181.21 g/mol (free base) .
- Key Differences: Halogen Size and Electronegativity: Fluorine (atomic radius: 0.64 Å) vs. chlorine (0.99 Å). Chlorine’s larger size and lower electronegativity increase lipophilicity (logP ~1.8 estimated for chloro vs.
8-Fluoro- and 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Hydrochlorides
- Structural Variation : Fluorine at positions 8 or 7 instead of 7.
- Predicted Collision Cross Section (CCS) :
- Implications : Positional isomerism minimally affects CCS in fluoro analogs, but chlorine’s larger size in the 9-position may increase steric hindrance and CCS values (data unavailable for chloro compound).
Non-Halogenated Analogs
(S)-(2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-yl)-amine
- Structure : A benzoazepine core (six-membered benzene fused to a seven-membered azepine ring) .
- Comparison: Ring Heteroatom: Oxepin (oxygen) vs. azepine (nitrogen). The nitrogen in azepine may enhance hydrogen bonding with biological targets. Pharmacological Potential: Azepines are more commonly associated with serotonin receptor modulation, whereas benzoxepins may favor dopamine or GABAergic interactions.
Physicochemical and Pharmacological Implications
Physicochemical Properties
Pharmacological Considerations
- Halogen Effects : Chlorine’s lipophilicity may improve blood-brain barrier penetration compared to fluorine, making the target compound more suitable for CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
